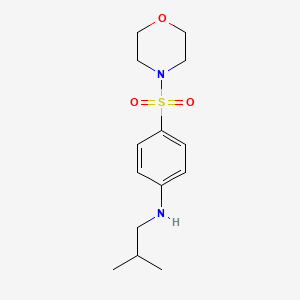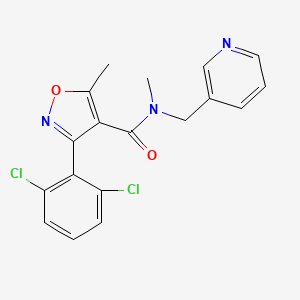![molecular formula C23H28OSi B2380827 Trimethyl{[2-(naphthalen-2-yl)-4-phenylbutan-2-yl]oxy}silane CAS No. 86426-44-0](/img/structure/B2380827.png)
Trimethyl{[2-(naphthalen-2-yl)-4-phenylbutan-2-yl]oxy}silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl{[2-(naphthalen-2-yl)-4-phenylbutan-2-yl]oxy}silane is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a complex organic moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{[2-(naphthalen-2-yl)-4-phenylbutan-2-yl]oxy}silane typically involves the reaction of a naphthalen-2-yl derivative with a phenylbutan-2-yl derivative in the presence of a trimethylsilylating agent. Common reagents used in this synthesis include trimethylchlorosilane and a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification of the product is typically achieved through distillation or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl{[2-(naphthalen-2-yl)-4-phenylbutan-2-yl]oxy}silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the aromatic rings or the side chains.
Substitution: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as halides or alkoxides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of functionalized silanes.
Wissenschaftliche Forschungsanwendungen
Trimethyl{[2-(naphthalen-2-yl)-4-phenylbutan-2-yl]oxy}silane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: It is used in the production of advanced materials, such as silicon-based polymers and coatings.
Wirkmechanismus
The mechanism of action of Trimethyl{[2-(naphthalen-2-yl)-4-phenylbutan-2-yl]oxy}silane involves its ability to act as a silylating agent, introducing the trimethylsilyl group into various substrates. This modification can alter the physical and chemical properties of the substrates, enhancing their stability, solubility, or reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the substrate being modified.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Trimethyl[(naphthalen-1-yl)ethynyl]silane
- Trimethyl[(naphthalen-2-yl)ethynyl]silane
- Trimethyl[(phenylbutyl)oxy]silane
Uniqueness
Trimethyl{[2-(naphthalen-2-yl)-4-phenylbutan-2-yl]oxy}silane is unique due to its specific structural arrangement, which combines a naphthalen-2-yl group with a phenylbutan-2-yl group. This unique structure imparts distinct physical and chemical properties, making it valuable for specialized applications in organic synthesis and materials science.
Eigenschaften
IUPAC Name |
trimethyl-(2-naphthalen-2-yl-4-phenylbutan-2-yl)oxysilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28OSi/c1-23(24-25(2,3)4,17-16-19-10-6-5-7-11-19)22-15-14-20-12-8-9-13-21(20)18-22/h5-15,18H,16-17H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKOLIPJNFZXBY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(C2=CC3=CC=CC=C3C=C2)O[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28OSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{1-phenyl-4-[(2-pyridin-3-ylpyrrolidin-1-yl)carbonyl]-1H-1,2,3-triazol-5-yl}pyridine](/img/structure/B2380749.png)




![13-(3,4,5-Trimethoxyphenyl)-2,10,16-trioxapentacyclo[12.8.0.0^{3,12}.0^{4,9}.0^{17,22}]docosa-1(14),3(12),4(9),5,7,17(22),18,20-octaene-11,15-dione](/img/structure/B2380757.png)
![N-[2-(2-Chlorophenyl)cyclobutyl]oxirane-2-carboxamide](/img/structure/B2380759.png)
![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2380760.png)


![4-(benzofuran-2-carbonyl)-5-(4-(dimethylamino)phenyl)-1-(6-ethoxybenzo[d]thiazol-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one](/img/structure/B2380764.png)
![2-bromo-5-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]phenyl propyl ether](/img/structure/B2380766.png)
